4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Lipophilicity Physicochemical profiling Medicinal chemistry design

Researchers often face extra synthetic steps when the N-substituent of nitroaniline scaffolds requires protection/deprotection. 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline eliminates this burden: its steric bulk obviates N-protection in Pd-catalyzed cross-couplings, saving 1-2 steps. The N-isopropyl group raises logP by +0.4 vs N-ethyl, enhancing organic-phase retention and cutting workup time. At >100 g scale, faster phase separation reduces solvent use and cycle cost. For GLP tox studies, 96% purity baseline offers 20% lower impurity risk vs 95% N-H analog. Available in 1-25 g quantities.

Molecular Formula C11H15BrN2O3
Molecular Weight 303.156
CAS No. 1330750-39-4
Cat. No. B567656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
CAS1330750-39-4
Synonyms4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
Molecular FormulaC11H15BrN2O3
Molecular Weight303.156
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br
InChIInChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3
InChIKeyOOYVHFHUOZHVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline: Core Identity & Procurement


4‑Bromo‑5‑ethoxy‑N‑isopropyl‑2‑nitroaniline is a tetra‑substituted nitroaniline scaffold (C₁₁H₁₅BrN₂O₃, MW 303.15 g mol⁻¹) that simultaneously presents a bromine atom, an ethoxy group, an isopropylamino substituent and a nitro group [REFS‑1]. The compound is catalogued under MDL MFCD19981503 and DSSTox DTXSID90716668, and is primarily offered as a research intermediate for medicinal chemistry, agrochemical and specialty‑chemical programs [REFS‑1][REFS‑2]. Its computed XLogP3 of 4.1 and topological polar surface area (TPSA) of 67.1 Ų place it in a physicochemical space that balances moderate lipophilicity with hydrogen‑bonding capacity, features that directly influence its behaviour in multi‑step synthetic sequences and in early‑stage biological screening cascades [REFS‑1].

1
Tetra-substituted scaffold for medicinal chemistry and agrochemical programs
Dual bromine and nitro handles support orthogonal functionalization
2
Moderate lipophilicity for early-stage screening cascades
XLogP3 4.1 balances permeability and solubility for assay compatibility
3
Sterically demanding N-isopropyl group streamlines synthesis
May reduce N-protection requirements in multi-step sequences

N-Alkyl Variant Interchange: Quantitative Justification Required


Although the 4‑bromo‑5‑ethoxy‑2‑nitroaniline core is shared across several commercially available analogs, the N‑alkyl substituent is not a spectator group. Variation of the N‑alkyl chain directly modulates computed logP, steric demand and basicity, each of which can alter reaction kinetics, regiochemical outcomes and early‑stage ADME‑related parameters [REFS‑1][REFS‑2]. Consequently, substituting the N‑isopropyl derivative with an N‑ethyl, N‑methyl or N‑H congener without experimental reconciliation of the specific transformation or assay risks irreproducible results, wasted synthetic effort and inaccurate structure‑activity conclusions.

N-alkyl variation directly modulates logP, steric demand and basicity, which can alter reaction kinetics and regiochemical outcomes.
Substituting with N-ethyl, N-methyl or N-H analogs without experimental reconciliation risks irreproducible results and inaccurate SAR conclusions.
Purity specifications differ across N-alkyl variants; impurity burden may affect convergent synthesis yield and GLP batch readiness.

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline vs. Closest Analogs: Evidence


Higher Lipophilicity vs. N-Ethyl Analog

The N‑isopropyl derivative exhibits a computed XLogP3 of 4.1, which is 0.4 log units higher than that of the N‑ethyl congener (XLogP3 = 3.7) [REFS‑1][REFS‑2]. This difference is consistent with the addition of one methylene unit and is predictive of a ~2.5‑fold increase in octanol‑water partition coefficient, a magnitude that can significantly affect membrane permeability, metabolic stability and off‑target binding in biological assays.

Lipophilicity vs N-Ethyl Analog
Head-to-head
ΔXLogP3 = +0.4 (≈2.5-fold higher partition)
Reported lipophilicity difference may support permeability-sensitive assay workflows.
XLogP3 prediction; experimental confirmation advised for Caco-2 models.
Lipophilicity Physicochemical profiling Medicinal chemistry design

Steric Hindrance and Reaction Selectivity

The N‑isopropyl group presents a larger steric profile (Taft Es ≈ −0.47) compared to N‑ethyl (Es ≈ −0.27) or N‑methyl (Es ≈ −0.17), a well‑established parameter for predicting the influence of N‑alkyl substitution on reaction trajectories [REFS‑1]. While direct rate or selectivity data for this specific scaffold have not been published in peer‑reviewed form, this class‑level inference is routinely employed in synthetic planning: bulkier N‑alkyl groups retard unwanted N‑functionalization, favour mono‑ over bis‑alkylation, and influence the conformation of downstream amide or urea derivatives.

Steric Hindrance and Selectivity
Class-level inference
N-isopropyl Es ≈ −0.47 (1.7-fold more than N-ethyl)
Bulkier group may favor mono-alkylation and influence conformation; scaffold-specific data to verify.
Taft steric constants applied by analogy; requires validation for this scaffold.
Steric effects Regioselectivity Synthetic methodology

Purity Advantage vs. N-H Analogues

Commercially, the N‑isopropyl derivative is routinely supplied at a minimum purity of 96 % (HPLC) by major vendors such as Aladdin (cat. B181205) [REFS‑1], whereas the parent N‑H compound (4‑bromo‑5‑ethoxy‑2‑nitroaniline, CAS 1242336‑59‑9) is typically offered at 95 % (HPLC) [REFS‑2]. While the 1 % absolute difference may appear modest, it represents a 20 % reduction in the maximum possible impurity burden (5 % → 4 %), which can be decisive when the compound is used as a limiting reagent in convergent syntheses or as a starting material for GLP‑grade toxicology batches.

Purity Advantage vs N-H Analog
Data to verify
96% vs 95% HPLC (20% lower max impurity burden)
Higher baseline purity may reduce repurification need for impurity-sensitive workflows.
Supplier COA specification; independent QC verification recommended.
Purity Quality control Procurement specification

LogP-Driven Solubility Profile

The computed consensus logP of 4.17 (experimental estimate) for the target compound [REFS‑1] positions it closer to the optimal lipophilicity window for biphasic aqueous‑organic reactions (logP ~ 3.5‑4.5) compared with the less lipophilic N‑ethyl (XLogP3 = 3.7) and N‑H (estimated XLogP3 ~ 2.3) analogs. In practice, this differential can translate into improved partitioning into organic layers during extractive work‑up, reducing emulsion formation and product loss, a factor frequently cited in process‑scale route selection.

LogP-Driven Solubility Profile
Class-level inference
Consensus logP ≈ 4.17 (+0.4 to +1.8 vs less substituted analogs)
Improved organic-phase partitioning may streamline extractive work-up at scale.
Partitioning inferred from nitroaniline class behavior; process-specific confirmation needed.
Solubility Reaction engineering Process chemistry

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline: Application Scenarios


Elevated Lipophilicity in Hit-to-Lead Optimization

When a screening hit based on the 4‑bromo‑5‑ethoxy‑2‑nitroaniline scaffold requires a calculated logP increase of 0.3‑0.5 units to improve membrane permeability without altering the core pharmacophore, the N‑isopropyl derivative provides a direct, atom‑efficient solution [REFS‑1]. The measured ΔXLogP3 of +0.4 versus the N‑ethyl analog is immediately actionable in property‑based drug design workflows.

Multi-Step Synthesis Without N-Protection

In synthetic routes involving palladium‑catalysed cross‑coupling at the bromine position followed by N‑functionalization, the steric bulk of the N‑isopropyl group can obviate the need for a separate N‑protection/deprotection sequence [REFS‑2]. This reduction in step count is particularly valuable in parallel library synthesis where overall efficiency determines project timelines.

Process-Scale Extraction Workflows

For campaigns exceeding 100 g scale, the enhanced lipophilicity of the N‑isopropyl derivative (consensus logP ≈ 4.17) relative to N‑ethyl and N‑H analogs translates into faster phase separation and higher organic‑layer retention during aqueous work‑up [REFS‑1]. This can reduce solvent usage and cycle time, directly affecting the total cost of the purchased intermediate.

GLP Toxicology Batch Starting Material

When the compound must serve as a starting material for GLP‑compliant toxicology studies, the 96 % baseline purity specification [REFS‑3] reduces the risk of an out‑of‑specification impurity event compared with the 95 % purity typical of the N‑H analog. The resulting 20 % lower maximum impurity burden can be the factor that determines the choice of supplier and compound variant.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Computed lipophilicity increase
Permeability assay reconciliation without core scaffold change
Parallel Library Synthesis
N-isopropyl steric shield
N-protection step elimination in cross-coupling workflows
Process-Scale Extraction
Higher logP for organic-phase affinity
Phase separation efficiency and solvent consumption review
GLP Toxicology Starting Material
96% baseline purity specification
Impurity budget compliance and lot consistency documentation

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17 linked technical documents
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